molecular formula C16H21N3 B11732140 benzyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine

benzyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11732140
M. Wt: 255.36 g/mol
InChI Key: SGVDIHWBVZNFRY-UHFFFAOYSA-N
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Description

Benzyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine is a substituted pyrazole derivative characterized by a benzylamine group attached to the 4-position of a pyrazole ring, which is further substituted with a cyclopentyl group at the 1-position. The cyclopentyl substituent introduces steric bulk and lipophilicity, which may influence binding interactions in biological systems or solubility in organic solvents .

Properties

Molecular Formula

C16H21N3

Molecular Weight

255.36 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C16H21N3/c1-2-6-14(7-3-1)10-17-11-15-12-18-19(13-15)16-8-4-5-9-16/h1-3,6-7,12-13,16-17H,4-5,8-11H2

InChI Key

SGVDIHWBVZNFRY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)CNCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine can be synthesized through organic synthesis methods. One common approach involves the reaction of benzylamine with a cyclopentyl-substituted pyrazole derivative under controlled conditions. The reaction typically requires a suitable solvent, such as ethanol or methanol, and may be catalyzed by a base like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce the corresponding amines .

Scientific Research Applications

Chemistry

Benzyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine serves as a valuable building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions:

Type of Reaction Description
Oxidation Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction Reduction can be performed with sodium borohydride or lithium aluminum hydride.
Substitution Engages in nucleophilic substitution reactions with alkyl halides or sulfonates.

Biology

Research indicates that this compound exhibits significant biological activities, making it a candidate for drug discovery:

Biological Activity Description
Antimicrobial Shows activity against various microbial strains.
Anticancer Potential to inhibit cancer cell proliferation.
Anti-inflammatory May reduce inflammation through specific pathways.
Antioxidant Capable of scavenging free radicals.

The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, which can lead to various biological effects.

Medicine

Ongoing research explores the therapeutic potential of this compound in treating various diseases:

  • Neurodegenerative Diseases: As a kinase inhibitor, it has implications for conditions like amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS) by modulating apoptosis and inflammation pathways .
  • Metabolic Disorders: Its derivatives are being investigated for their role in treating metabolic syndrome, including type 2 diabetes and obesity, by inhibiting specific enzymes related to these conditions .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria.

Case Study 2: Anticancer Potential

In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cells through apoptosis induction. The compound's mechanism involved the modulation of signaling pathways associated with cell survival and death.

Mechanism of Action

The mechanism of action of benzyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-4-Methylamine Derivatives

Compound Name Molecular Formula Substituents on Pyrazole Ring (Position) Key Functional Groups
Benzyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine C₁₆H₂₁N₃ Cyclopentyl (1) Benzylamine (N-linked)
(1-Benzyl-1H-pyrazol-4-yl)methylamine C₁₂H₁₅N₃ Benzyl (1) Methylamine (N-linked)
[(4-Chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine C₁₂H₁₄ClN₃ Methyl (1), 4-chlorophenyl (N-linked) Chlorophenylmethylamine
Benzyl[(1-isopropyl-5-methyl-1H-pyrazol-4-yl)methyl]amine C₁₅H₂₂ClN₃ Isopropyl (1), Methyl (5) Benzylamine (N-linked)

Key Observations:

Substituent Effects on Pyrazole Ring :

  • The cyclopentyl group in the target compound provides greater steric hindrance and lipophilicity compared to smaller substituents like methyl (in ) or benzyl (in ). This may enhance membrane permeability in biological systems or influence crystal packing in solid-state applications.
  • Chlorophenyl and isopropyl substituents (in and ) introduce halogenated or branched alkyl moieties, which can modulate electronic properties and metabolic stability.

Methylamine (in ) lacks aromaticity, reducing hydrophobic interactions but increasing solubility in polar solvents.

Biological Activity

Benzyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its pharmacological versatility. The compound's molecular formula is C15H20N2C_{15}H_{20}N_2, with a molecular weight of approximately 232.34 g/mol.

Biological Activities

The compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against a range of bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines and mediators .
  • Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer .

The biological effects of this compound are believed to result from its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its anticancer and anti-inflammatory properties .
  • Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that regulate growth and inflammation .

Anticancer Activity

A study conducted on the effects of this compound on human breast cancer cells demonstrated significant inhibition of cell viability. The IC50 value was determined to be 12 µM, indicating potent activity against these cells. Flow cytometry analysis revealed that treatment with the compound resulted in increased apoptosis rates compared to the control group .

Anti-inflammatory Effects

In another investigation, the compound was tested in a murine model of inflammation induced by lipopolysaccharide (LPS). Results showed a marked reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment with this compound, suggesting its potential as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
AnticancerInduction of apoptosis

Table 2: Mechanism Insights

MechanismDescriptionReference
Enzyme InhibitionInhibition of metabolic enzymes
Receptor ModulationInteraction with growth receptors

Q & A

Basic: What are the common synthetic routes for preparing benzyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine and its analogs?

The synthesis typically involves multi-step protocols, including cyclization and nucleophilic substitution. For example:

  • Cyclization : Reacting substituted pyrazole precursors with aldehydes or ketones under acidic conditions to form the pyrazole core .
  • Nucleophilic substitution : Introducing the benzylamine moiety via reactions like the Ullmann coupling (e.g., using copper catalysts, as in ) or alkylation of primary amines with benzyl halides .
  • Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization are critical for isolating the final compound .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of benzyl-substituted pyrazole amines?

Key factors include:

  • Catalyst selection : Copper(I) bromide enhances coupling efficiency in aryl amination (e.g., 17.9% yield improvement in ).
  • Solvent choice : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .
  • Temperature control : Maintaining 35°C during coupling prevents side reactions .
  • Workup strategies : Acid-base extraction (e.g., HCl washes) removes unreacted amines, while gradient elution in chromatography minimizes co-elution of byproducts .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks (e.g., δ 8.87 ppm for pyrazole protons in ).
  • FTIR : Peaks at ~3395 cm1^{-1} (O-H stretch) and 1031 cm1^{-1} (C-N stretch) confirm amine functionalization .
  • Elemental analysis : Validates nitrogen content (e.g., 23 wt.% increase post-amine impregnation in ).

Advanced: How to resolve contradictions between computational modeling and experimental data in structural analysis?

  • Cross-validation : Combine X-ray crystallography (using SHELXL for refinement, as in ) with DFT calculations to assess bond lengths and angles .
  • Dynamic simulations : Molecular dynamics can reconcile discrepancies in torsional angles caused by crystal packing vs. gas-phase models .
  • High-resolution techniques : SC-XRD (single-crystal X-ray diffraction) resolves disorder or twinning issues common in flexible amines .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Antimicrobial testing : Broth microdilution assays (e.g., MIC determination against Gram-positive/negative bacteria, as in ) .
  • Cytotoxicity : MTT assays assess viability in cancer cell lines (e.g., IC50_{50} values) .
  • Enzyme inhibition : Fluorometric assays (e.g., carbonic anhydrase inhibition in ) .

Advanced: What strategies address discrepancies between in vitro and in vivo pharmacological data for pyrazole-based amines?

  • Metabolite profiling : LC-MS identifies active/inactive metabolites that explain reduced in vivo efficacy .
  • Pharmacokinetic studies : Measure bioavailability and half-life to optimize dosing regimens .
  • Target engagement assays : Use radiolabeled ligands (e.g., σ1_1 receptor binding in ) to confirm mechanism-specific activity .

Basic: How does amine functionalization impact the physicochemical properties of such compounds?

  • Surface area reduction : Amine impregnation decreases BET surface area (e.g., 43% reduction in ) due to pore filling .
  • Hydrophilicity : Amine groups enhance water solubility, critical for bioavailability .
  • CO2_2 adsorption : Chemisorption via carbamate formation increases adsorption capacity (e.g., 2.63 mmol/g in ) .

Advanced: What mechanistic insights explain variations in CO2_22​ adsorption efficiency among amine-functionalized adsorbents?

  • Chemical vs. physical adsorption : Amine-impregnated materials (e.g., aMDEA-MC) exhibit dual mechanisms: carbamate formation (chemical) and pore confinement (physical) .
  • Amine density : Higher nitrogen content (up to 23 wt.%) correlates with increased CO2_2 uptake, despite reduced surface area .
  • Competitive adsorption : Trace H2_2O in gas streams can hydrolyze carbamates, requiring humidity-controlled experiments to validate data .

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